molecular formula C7H5BrN2O2 B8132168 7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B8132168
M. Wt: 229.03 g/mol
InChI Key: XTKCJHFHXUBDDT-UHFFFAOYSA-N
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Description

7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol is a useful research compound. Its molecular formula is C7H5BrN2O2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKCJHFHXUBDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=CO2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Bromo 1h Pyrido 2,3 B 1 2 Oxazin 2 Ol and Its Analogs

Retrosynthetic Analysis of the Pyrido[2,3-b]Current time information in Pasuruan, ID.nih.govoxazine Scaffold

A logical retrosynthetic analysis of the pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazine (B8389632) ring system reveals key precursor molecules. The primary disconnection strategy involves breaking the C-N and C-O bonds of the oxazine ring. This approach points towards two main building blocks: a substituted 2-aminopyridin-3-ol and a two-carbon electrophilic synthon.

Further disconnection of the 2-aminopyridin-3-ol precursor suggests a substituted pyridine (B92270) as a viable starting material. Specifically, a 2-halo-3-hydroxypyridine derivative is an attractive starting point, as the halogen can be later converted to an amino group, or the precursor can be used in reactions where the halogen acts as a leaving group. This retrosynthetic pathway highlights the importance of appropriately functionalized pyridine derivatives in the synthesis of this heterocyclic system.

Synthetic Routes to Pyrido[2,3-b]Current time information in Pasuruan, ID.nih.govoxazin-2-one Systems

The pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-one core is a common precursor to various derivatives within this class of compounds. Several synthetic strategies have been developed for its efficient construction.

Cyclization Reactions for Heterocyclic Ring Formation

Intramolecular cyclization is a fundamental approach to forming the pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazine ring. One method involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride. This reaction proceeds via acylation of the amino group, followed by an intramolecular nucleophilic substitution to close the oxazine ring, yielding the desired 1H-pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2(3H)-one.

Strategies Employing 2-Halo-3-hydroxypyridines as Precursors

A highly effective and versatile method for the synthesis of pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-ones utilizes 2-halo-3-hydroxypyridines as key starting materials. A one-pot annulation reaction between a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide in the presence of a base like cesium carbonate in refluxing acetonitrile has proven to be a high-yielding approach.

This transformation is believed to proceed through a three-step mechanism. The initial step is the O-alkylation of the 3-hydroxypyridine by the chloroacetamide. This is followed by a rate-determining Smiles rearrangement, which is facilitated by the electron-deficient nature of the pyridine ring. The final step is a rapid intramolecular cyclization that forms the oxazine ring, affording the 1-substituted-pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-one. The use of 2-halo-3-hydroxypyridines is crucial as similar approaches with other precursors are not as effective for constructing the pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazine system.

Annulation Approaches in Pyrido[2,3-b]Current time information in Pasuruan, ID.nih.govoxazine Synthesis

The aforementioned one-pot synthesis employing a Smiles rearrangement is a prime example of an annulation approach. This strategy effectively builds the oxazine ring onto the existing pyridine scaffold in a single operational step from readily available precursors. The reaction demonstrates excellent yields, often ranging from 87% to 97%, even with sterically hindered N-substituents on the chloroacetamide. This robust methodology provides a practical and efficient route to a variety of pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-one derivatives.

The following table summarizes the yields of various synthesized 1-substituted-pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-ones using the one-pot annulation method.

EntryN-Substituent (R)Yield (%)
1Benzyl95
24-Methoxybenzyl97
32-Phenylethyl92
4n-Butyl90
5tert-Butyl87

Synthesis of Dihydro-Pyrido[2,3-b]Current time information in Pasuruan, ID.nih.govoxazine Frameworks

The synthesis of the corresponding dihydro-pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazine frameworks is a key transformation for accessing a broader range of analogs with different electronic and conformational properties.

Reductive Methods for Oxazine Ring Formation

While direct synthesis of the dihydro framework can be envisioned, a common and practical approach involves the reduction of the corresponding pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-one. The lactam (amide) functionality within the oxazin-2-one ring is susceptible to reduction by powerful reducing agents.

Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are typically employed for the reduction of amides to amines. In the context of pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazin-2-ones, the treatment with such a reagent would be expected to reduce the carbonyl group at the 2-position, yielding the corresponding 2,3-dihydro-1H-pyrido[2,3-b] Current time information in Pasuruan, ID.nih.govoxazine. This transformation effectively converts the planar lactam into a more flexible saturated amine linkage within the oxazine ring, providing access to the dihydro scaffold. The specific conditions for this reduction, such as solvent and temperature, would need to be optimized to ensure high yields and minimize potential side reactions.

Alternative Synthetic Pathways to Saturated Analogs

The synthesis of saturated analogs, specifically 3,4-dihydro-2H-pyrido[2,3-b] nih.govresearchgate.netoxazines, provides a valuable scaffold for the development of new therapeutic agents. These compounds can be accessed through the cyclization of appropriate precursors. A general and effective method involves the reaction of a substituted 2-amino-3-hydroxypyridine with a suitable two-carbon synthon, such as ethyl 2,3-dibromopropanoate. This reaction leads to the formation of the corresponding ethyl 3,4-dihydro-2H-pyrido[3,2-b] nih.govresearchgate.netoxazine-2-carboxylate derivatives. researchgate.net

Further modifications of these saturated analogs can be achieved through standard organic transformations. For instance, the lactam functionality within the oxazine ring can be converted to a thiolactam, which can then be reduced to afford the fully saturated pyrido[2,3-b] nih.govresearchgate.netoxazine core. researchgate.net

Alternative approaches to related saturated 1,4-oxazine systems, which can be adapted for the synthesis of pyridoxazine analogs, have also been reported. These include:

Rhodium(II)-catalyzed reaction: The reaction of 1-tosyl-1,2,3-triazoles with halohydrins under basic conditions yields 2,6-substituted 3,4-dihydro-2H-1,4-oxazines. This method proceeds via a proposed rhodium carbenoid 1,3-insertion into an O-H bond followed by annulation.

Solvent- and metal-free cyclization: A regioselective cyclization can afford 1,4-oxazine and 1,4-oxazepine derivatives. The substrates for this cyclization can be generated with high diastereoselectivity through a Grignard reaction.

Modified step-wise procedure: New 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been synthesized using methylene bromide for the ring-closure reaction, as a substitute for formaldehyde. rasayanjournal.co.in

MethodPrecursorsProductKey Features
Cyclization with α,β-dihaloesters2-Amino-3-hydroxypyridine and ethyl 2,3-dibromopropanoateEthyl 3,4-dihydro-2H-pyrido[3,2-b] nih.govresearchgate.netoxazine-2-carboxylateDirect formation of the saturated pyridoxazine ring system. researchgate.net
Rhodium(II)-catalyzed reaction1-Tosyl-1,2,3-triazoles and halohydrins2,6-Disubstituted 3,4-dihydro-2H-1,4-oxazinesMild conditions and good functional group tolerance.
Solvent- and metal-free cyclizationSubstrates from Grignard reaction1,4-Oxazine and 1,4-oxazepine derivativesEnvironmentally friendly and cost-effective.
Modified step-wise procedurePhenols/naphthols, amines, and methylene bromide3,4-Dihydro-2H-benzo- and naphtho-1,3-oxazinesAvoids the use of formaldehyde. rasayanjournal.co.in

Regioselective Bromination Strategies for Position 7

The introduction of a bromine atom at the 7-position of the pyrido[2,3-b] nih.govresearchgate.netoxazine ring is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: direct halogenation of the pre-formed heterocyclic system or by using a pre-functionalized precursor that already contains the bromine atom at the desired position.

Direct Halogenation Methods

Direct halogenation of the pyrido[2,3-b] nih.govresearchgate.netoxazine ring system at the 7-position presents a challenge due to the potential for multiple reactive sites on both the pyridine and the oxazine rings. The electronic nature of the fused ring system will dictate the preferred site of electrophilic aromatic substitution. While specific methods for the direct bromination of 1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ol at the 7-position are not extensively reported, general principles of pyridine chemistry suggest that direct bromination would likely require harsh conditions and could lead to a mixture of products.

A potential approach to achieve regioselectivity is through the N-oxidation of the pyridine nitrogen. The resulting N-oxide can be activated with an agent like tosic anhydride, followed by reaction with a bromide source such as tetra-n-butylammonium bromide. This methodology has been successfully applied for the C2-bromination of fused azine N-oxides, and with careful selection of substrates and reaction conditions, it might be adapted for regioselective bromination at other positions.

Precursor Functionalization and Subsequent Ring Closure

A more reliable and widely applicable strategy for the synthesis of 7-Bromo-1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ol is to start with a pyridine precursor that is already brominated at the desired position. The key intermediate for this approach is 2-amino-5-bromo-3-hydroxypyridine.

Several synthetic routes to 2-amino-5-bromo-3-hydroxypyridine have been described:

From 2-amino-3,5-dibromopyridine: A mixture of 2-amino-3,5-dibromopyridine can be treated with potassium hydroxide in the presence of copper powder in an autoclave. The reaction proceeds under nitrogen at elevated temperatures to yield 2-amino-3-hydroxy-5-bromopyridine. prepchem.comgoogle.com

From 2-amino-3-hydroxypyridine: A three-step process starting from 2-amino-3-hydroxypyridine involves a ring-closure reaction using bis(trichloromethyl)carbonate (BTC) and N,N'-carbonyldiimidazole (CDI), followed by bromination of the intermediate, and subsequent hydrolysis to yield the desired 2-amino-5-bromo-3-hydroxypyridine. guidechem.comgoogle.com

Once the key precursor, 2-amino-5-bromo-3-hydroxypyridine, is obtained, the pyrido[2,3-b] nih.govresearchgate.netoxazine ring can be constructed through cyclization with a suitable two-carbon synthon. A common method is the reaction with an α-halo ester, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular nucleophilic substitution by the hydroxyl group to close the oxazine ring, yielding the desired 7-bromo-1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2(3H)-one, which exists in tautomeric equilibrium with 7-Bromo-1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ol.

StrategyKey Intermediate/ReagentDescriptionAdvantages
Direct Halogenation (via N-oxide)1H-Pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ol N-oxide, Tosic anhydride, TBABrActivation of the N-oxide followed by nucleophilic attack of bromide.Potentially fewer steps if successful.
Precursor Functionalization2-Amino-5-bromo-3-hydroxypyridineSynthesis of a pre-brominated pyridine precursor followed by ring closure. guidechem.comgoogle.comHigh regioselectivity and reliability. prepchem.comgoogle.com

Exploration of Novel Synthetic Protocols

The development of more efficient, sustainable, and environmentally friendly synthetic methods is a continuous goal in organic chemistry. This has led to the exploration of catalytic approaches and the application of green chemistry principles in the synthesis of heterocyclic compounds, including pyrido[2,3-b] nih.govresearchgate.netoxazines.

Catalytic Approaches in Pyrido[2,3-b]nih.govresearchgate.netoxazine Synthesis

Catalytic methods can offer significant advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. For the synthesis of the pyrido[2,3-b] nih.govresearchgate.netoxazine scaffold, catalytic approaches can be envisioned for both the ring formation and the functionalization steps.

Catalytic C-H Functionalization: While direct bromination can be challenging, catalytic C-H activation and functionalization of the pyridine ring is an area of active research. Transition metal catalysts, such as palladium, rhodium, and iridium, have been employed for the direct C-H arylation, alkylation, and borylation of pyridines. Although regioselectivity can be an issue, the use of directing groups or specifically designed catalysts could potentially enable the direct C-H bromination at the 7-position of the pyrido[2,3-b] nih.govresearchgate.netoxazine core.

Copper-Catalyzed Cyclization: Copper-catalyzed intramolecular N-arylation (Ullmann condensation) is a well-established method for the formation of N-aryl bonds. This could be applied to the synthesis of the pyrido[2,3-b] nih.govresearchgate.netoxazine ring by starting with a 2-halopyridine precursor and an amino alcohol.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of 7-Bromo-1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ol to make the process more environmentally benign. nih.govresearchgate.netnih.gov

Key areas for the application of green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Employing catalytic methods (as discussed above) to reduce the need for stoichiometric reagents and to enable reactions to proceed under milder conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique could be applied to both the synthesis of the 2-amino-5-bromo-3-hydroxypyridine precursor and the subsequent cyclization step.

By integrating these novel catalytic and green chemistry approaches, the synthesis of 7-Bromo-1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ol and its analogs can be optimized to be more efficient, cost-effective, and sustainable.

Chiral Synthesis of Pyrido[2,3-b]Current time information in Pasuruan, ID.rsc.orgoxazine Derivatives

The development of synthetic methodologies to access enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. While specific methods for the chiral synthesis of 7-Bromo-1H-pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazin-2-ol are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to the broader class of pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazine derivatives. The creation of a stereocenter, particularly at the C2 or C3 position of the oxazine ring, would yield chiral molecules whose biological activities could be significantly different from their corresponding enantiomers.

Strategies for inducing chirality in heterocyclic systems like pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazines can be broadly categorized into several approaches:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino acid could be used to construct the oxazine ring, thereby transferring its inherent chirality to the final product.

Chiral Auxiliaries: A temporary chiral group can be attached to an achiral precursor. This auxiliary directs a subsequent stereoselective reaction, and is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: This is a highly efficient method that employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. This can involve metal-based catalysts with chiral ligands or organocatalysts. For the synthesis of related heterocyclic structures, asymmetric reactions like aldol reactions, Mannich reactions, and cycloadditions have proven effective. nih.govmdpi.com For example, organocatalytic [4+2] cycloaddition reactions have been successfully used to synthesize chiral 1,2-oxazinane spirocyclic scaffolds with good to excellent yields and high enantioselectivity. nih.gov

Enzymatic Resolution: A racemic mixture of the target compound or a key intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

In the context of pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazine derivatives, a potential strategy for chiral synthesis could involve the asymmetric reduction of a precursor like 7-Bromo-1H-pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazin-2(3H)-one. The use of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could stereoselectively reduce the ketone to a hydroxyl group, establishing a chiral center at the C2 position.

Another plausible route is the asymmetric cyclization of a suitable precursor. For instance, an appropriately substituted 2-aminopyridine derivative could undergo a catalyzed, enantioselective cyclization to form the oxazine ring. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome. While direct examples for the 7-bromo substituted title compound are scarce, the synthesis of related fused heterocyclic systems often relies on cyclocondensation reactions. rsc.orgsemanticscholar.org

The following table outlines hypothetical chiral synthesis strategies applicable to the pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazine scaffold based on established asymmetric methodologies.

StrategyDescriptionKey Reagents/CatalystsPotential Chiral Center
Asymmetric Reduction Stereoselective reduction of a carbonyl group on the oxazine ring.Chiral borane reagents (e.g., CBS catalyst), chiral metal hydrides.C2 or C3
Catalytic Asymmetric Cyclization Enantioselective intramolecular cyclization of a prochiral precursor.Chiral Lewis acids, organocatalysts (e.g., proline derivatives).C2 or C3
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of an intermediate.Lipases, acylases, or other enzymes; chiral catalysts.C2 or C3

It is important to note that while these strategies are well-established in organic synthesis, their application to the specific synthesis of enantiomerically pure 7-Bromo-1H-pyrido[2,3-b] Current time information in Pasuruan, ID.rsc.orgoxazin-2-ol would require significant experimental investigation and optimization. The electronic effects of the bromine substituent and the pyridine ring would need to be carefully considered in the design of a successful asymmetric synthesis.

Computational Chemistry and Theoretical Investigations of Pyrido 2,3 B 1 2 Oxazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the chemical behavior of molecules. For the pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazine (B8389632) scaffold, these methods can predict geometric parameters, electronic distributions, and reactivity indices, offering a molecular-level rationale for observed chemical properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions involving heterocyclic compounds. ekb.egnih.gov For a molecule like 7-Bromo-1h-pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazin-2-ol, DFT calculations can be employed to model various reaction pathways, such as electrophilic or nucleophilic substitutions. By calculating the energies of reactants, transition states, and products, researchers can determine the most probable reaction mechanism.

For instance, a hypothetical DFT study on the N-alkylation of 7-Bromo-1h-pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazin-2-ol would involve locating the transition state structure for the reaction with an alkyl halide. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Frontier Molecular Orbital (FMO) analysis, particularly the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Illustrative Data from DFT Calculations on a Pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazine System:

ParameterCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.
Transition State Energy+25 kcal/molActivation barrier for a hypothetical reaction.

Investigation of Aromaticity and Electron Density Distributions

The aromaticity of the fused pyridine (B92270) and oxazine rings in 7-Bromo-1h-pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazin-2-ol is a key determinant of its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for example, involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value typically indicates aromatic character.

Electron density distribution analysis, often performed using methods like Mulliken population analysis or Atoms in Molecules (AIM) theory, can reveal the partial charges on each atom. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's electrostatic potential. The electron-withdrawing effect of the bromine atom at the 7-position and the influence of the hydroxyl group at the 2-position on the electron density of the heterocyclic system can be precisely mapped.

Molecular Dynamics Simulations for Conformational Analysis

While the pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazine ring system is relatively rigid, the substituent groups may have conformational flexibility. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of such molecules in different environments (e.g., in solution or within a biological receptor). nih.gov

An MD simulation of 7-Bromo-1h-pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazin-2-ol would involve simulating the motion of the atoms over time, governed by a force field. The resulting trajectory can be analyzed to identify the most stable conformations and the energetic barriers between them. This is particularly relevant for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformation in isolation.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. While specific QSAR models for 7-Bromo-1h-pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazin-2-ol are not available, models developed for related pyrido-indole or other similar heterocyclic scaffolds can provide valuable insights into the general structural requirements for a particular biological activity. nih.gov

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A typical QSAR study on a series of pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazine derivatives might reveal that the presence of a halogen at a specific position is positively correlated with activity, while a bulky substituent at another position is detrimental. These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the structural characterization of novel compounds. For 7-Bromo-1h-pyrido[2,3-b] Current time information in Pasuruan, ID.ekb.egoxazin-2-ol, theoretical calculations can aid in the interpretation of experimental spectra.

For instance, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. mdpi.com By comparing the calculated shifts with experimental data, one can confirm the proposed structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging.

Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical):

NucleusPredicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)
C2165.4164.8
C345.244.9
C4a140.1139.7
C6128.9128.5
C7115.8116.2
C8145.3145.0
C9a142.6142.1

Research Applications and Potential Functional Relevance of Pyrido 2,3 B 1 2 Oxazine Derivatives

Scaffold Utility in Discovery Research for Chemical Probes

The development of novel chemical probes is crucial for dissecting complex biological processes. The pyrido[2,3-b] nih.govoxazine (B8389632) scaffold, due to its rigid structure and potential for diverse functionalization, represents a promising starting point for the design of such probes. While direct research on 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol as a chemical probe is not extensively documented, the broader class of nitrogen-containing heterocycles is widely recognized for its ability to interact with biological targets.

Derivatives of similar scaffolds, such as pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one, have been successfully developed as potent and selective antagonists for human A3 adenosine receptors. nih.govebi.ac.uk This highlights the potential of the pyridine-fused heterocyclic core to serve as a basis for generating molecules with high affinity and selectivity for specific biological macromolecules. The bromo-substituent on the 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol molecule offers a convenient handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold to develop targeted chemical probes.

Furthermore, the pyrido[3,2-b]indolizine scaffold, which shares structural similarities, has been rationally designed to create tunable fluorescent probes for bioimaging. semanticscholar.org This suggests that the pyrido[2,3-b] nih.govoxazine core could also be modified to develop fluorescent probes for visualizing cellular components and processes.

Exploration as Building Blocks in Material Science Research

The intrinsic electronic and structural properties of heterocyclic compounds make them attractive building blocks for advanced materials. The pyrido[2,3-b] nih.govoxazine framework is being explored for its potential in both polymeric and organic electronic materials.

Pyrido[2,3-b] nih.govoxazine derivatives have been investigated as monomers for the synthesis of polymers with enhanced properties. For instance, 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b] nih.govoxazine serves as a building block for creating polymers with improved thermal stability and mechanical properties. The incorporation of this heterocyclic unit into polymer backbones can lead to materials that perform better under high-temperature conditions. The presence of the bromine atom in 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol provides a reactive site for polymerization reactions, suggesting its potential utility in developing novel polymeric materials with tailored characteristics.

The field of organic electronics leverages the tunable electronic properties of organic molecules for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct studies on 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol in this context are limited, research on the closely related pyrido[2,3-b]pyrazine scaffold offers significant insights into its potential.

Pyrido[2,3-b]pyrazine-based molecules with a donor-acceptor-donor (D-A-D) architecture have been synthesized and shown to exhibit a broad range of emission colors from blue to red. nih.govrsc.org These compounds possess intramolecular charge transfer (ICT) characteristics, high thermal stability, and low band gaps, which are desirable properties for organic electronic materials. nih.gov Some derivatives also display aggregation-induced emission (AIE), a phenomenon that makes them suitable for applications in the solid state. nih.gov

The pyrido[2,3-b] nih.govoxazine core, being aza-analogues of phenoxazine, can also be envisioned as a component in organic electronic materials. The nitrogen atoms in the pyridine (B92270) ring and the oxazine ring can influence the electronic properties of the molecule. The bromo-substituent in 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol can be utilized to attach different donor or acceptor groups, allowing for the fine-tuning of the optoelectronic properties.

Below is a table summarizing the photophysical properties of some D-A-D based pyrido[2,3-b]pyrazine amine derivatives, which can serve as a reference for the potential properties of similarly structured pyrido[2,3-b] nih.govoxazine derivatives.

CompoundAbsorption (nm)Emission (nm)Stokes Shift (nm)
Derivative 1 41248674
Derivative 2 485624139
Derivative 3 450550100

This table is illustrative and based on data for related pyrido[2,3-b]pyrazine derivatives.

Precursors for Complex Heterocyclic Systems

Heterocyclic compounds are often used as starting materials for the synthesis of more complex molecular architectures. The pyrido[2,3-b] nih.govoxazine ring system can serve as a versatile precursor for a variety of other heterocyclic structures. For instance, 1,4-oxazin-2-one derivatives can undergo tandem cycloaddition/cycloreversion reactions to yield highly substituted pyridine products. nih.gov

The reactivity of the pyrido[2,3-b] nih.govoxazine core allows for various chemical transformations. For example, the synthesis of dipyrido[3,2-b: 2′,3′-e] nih.govoxazine has been achieved from 2-aminopyridin-3-ol and 2-chloro-3-nitropyridine. semanticscholar.orgrsc.org This demonstrates the utility of substituted pyridines in constructing more elaborate fused systems. Similarly, 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol, with its reactive bromine atom and heterocyclic core, can be a valuable intermediate for the synthesis of novel polycyclic and polyfunctionalized heterocyclic compounds. The bromo group can be readily converted to other functional groups or used in cross-coupling reactions to build more complex molecules.

Innovation in Chemical Process Development

The development of efficient and scalable synthetic routes is a critical aspect of chemical research and development. The synthesis of pyrido[2,3-b] nih.govoxazine derivatives and related heterocyclic systems is an active area of research, with a focus on improving yields, reducing reaction times, and employing more environmentally friendly methods.

The optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial for maximizing the yield and purity of the desired product. For the synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govoxazine-1,8-diones, a related class of compounds, the optimization of reaction conditions, including the use of bifunctional catalysts like ammonium acetate, has been shown to significantly improve reaction yields. mdpi.com Similar optimization studies would be necessary to develop a robust and scalable process for the synthesis of 7-Bromo-1H-pyrido[2,3-b] nih.govoxazin-2-ol.

The following table outlines key parameters that are typically considered in the process optimization of heterocyclic compound synthesis.

ParameterObjectiveExample from Related Syntheses
Catalyst Increase reaction rate and selectivityUse of p-TSA in pyrido[2,3-b]pyrazine synthesis. nih.gov
Solvent Improve solubility and reaction kineticsUse of a methanol-toluene mixture for pyridone synthesis. mdpi.com
Temperature Control reaction rate and minimize side productsReflux conditions are often employed. mdpi.com
Reaction Time Ensure complete conversion and maximize throughputMonitored by techniques like TLC. mdpi.com

Development of Novel Synthetic Routes in Industry

The industrial synthesis of pyrido[2,3-b] google.comgoogle.comoxazine derivatives is driven by the need for efficient, scalable, and environmentally benign processes. While large-scale industrial methods are often proprietary, the academic and patent literature reveals several novel synthetic strategies that hold promise for industrial application. These routes often focus on minimizing steps, maximizing yields, and utilizing greener reagents and solvents.

One notable advancement is the development of one-pot synthesis procedures. These methods are highly valued in an industrial context as they reduce the need for purification of intermediates, thereby saving time, resources, and reducing waste. For instance, a facile and convenient one-pot procedure for the synthesis of isoxazolyl pyrido[2,3-b] google.comgoogle.comoxazin-2(3H)-ones has been described. This method proceeds via a Smiles rearrangement and utilizes a task-specific ionic liquid, [HMIm]BF4, as a recyclable and environmentally friendly solvent.

Another key area of development is the use of catalysis to improve reaction efficiency. Palladium-catalyzed reactions, for example, have been employed in the synthesis of 4H-pyrido[3,2-b] google.comgoogle.comoxazines. These catalytic methods often allow for milder reaction conditions and greater functional group tolerance, which are advantageous for industrial production.

The following table summarizes some of the novel synthetic approaches for pyrido[2,3-b] google.comgoogle.comoxazine derivatives with potential for industrial application:

Synthetic ApproachKey FeaturesPotential Industrial Advantages
One-Pot Synthesis via Smiles Rearrangement Utilizes a task-specific ionic liquid ([HMIm]BF4) as a recyclable solvent.Reduced reaction steps, minimized waste, and use of a "green" solvent.
Palladium-Catalyzed Reactions Enables the formation of specific isomers under mild conditions.High efficiency, selectivity, and tolerance of various functional groups.
Multicomponent Reactions Combines three or more starting materials in a single step to form a complex product.High atom economy, operational simplicity, and rapid access to diverse derivatives.

These innovative synthetic routes underscore the ongoing efforts to make the production of pyrido[2,3-b] google.comgoogle.comoxazine derivatives more efficient and sustainable, paving the way for their broader application in research and development.

Patent Landscape and Intellectual Property Related to Pyrido[2,3-b]google.comgoogle.comoxazine Derivatives

The patent landscape for pyrido[2,3-b] google.comgoogle.comoxazine derivatives reveals a strong interest in their therapeutic potential, particularly as kinase inhibitors. Pharmaceutical companies and research institutions have filed numerous patents to protect novel derivatives, their synthetic routes, and their applications in treating a range of diseases.

Analysis of Patented Synthetic Routes

A review of the patent literature indicates that the core synthetic strategies often revolve around the construction of the fused heterocyclic ring system. Many patents describe multi-step sequences to build the pyrido[2,3-b] google.comgoogle.comoxazine scaffold, followed by the introduction of various substituents to generate a library of compounds for biological screening.

For example, a patent for pyrido[2,3-b] google.comgoogle.comoxazine derivatives as ALK5 inhibitors discloses a general synthetic route. This often involves the protection of a nitrogen atom in a starting pyridone, followed by a series of reactions to build the oxazine ring and subsequent deprotection and derivatization steps. These patented routes are crucial for securing intellectual property rights over not just the final compounds but also the methods of their production.

The following table provides a generalized overview of a common synthetic strategy found in the patent literature for this class of compounds:

StepDescriptionPurpose
1. Starting Material Preparation Synthesis or acquisition of a substituted 2-aminopyridin-3-ol or a related precursor.Provides the foundational pyridine ring with the necessary functional groups for subsequent cyclization.
2. Oxazine Ring Formation Reaction with a suitable reagent, such as an α-halo ester or a similar two-carbon unit, to form the oxazine ring.Constructs the core bicyclic pyrido[2,3-b] google.comgoogle.comoxazine scaffold.
3. Derivatization Introduction of various substituents at different positions of the heterocyclic core.To explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the compounds.
4. Purification and Salt Formation Purification of the final compound and, if necessary, formation of a pharmaceutically acceptable salt.To obtain a high-purity active pharmaceutical ingredient (API) with suitable properties for formulation.

Review of Claimed Applications in Research and Development

The claimed applications for pyrido[2,3-b] google.comgoogle.comoxazine derivatives in the patent literature are predominantly in the field of medicine, reflecting their potential as therapeutic agents. A significant number of patents focus on their role as kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrido[2,3-b] google.comgoogle.comoxazine derivatives have been patented as inhibitors of several specific kinases:

ALK5 Inhibitors: Transforming growth factor-β (TGF-β) type I receptor (ALK5) is a key player in cell proliferation, differentiation, and migration. Inhibitors of ALK5 are being investigated for the treatment of various cancers and fibrotic diseases. Patents for pyrido[2,3-b] google.comgoogle.comoxazine derivatives as ALK5 inhibitors highlight their potential in oncology and for treating conditions associated with dysregulated ALK5 signaling. google.com

Syk Inhibitors: Spleen tyrosine kinase (Syk) is involved in the signaling pathways of various immune cells. Syk inhibitors are being explored for the treatment of autoimmune diseases, inflammatory conditions, and certain types of cancer. The patenting of pyrido[2,3-b] google.comgoogle.comoxazine derivatives as Syk inhibitors underscores their immunomodulatory and anti-inflammatory potential.

The following table summarizes some of the key patented applications of pyrido[2,3-b] google.comgoogle.comoxazine derivatives:

Patented ApplicationTargetTherapeutic Area
Kinase Inhibition ALK5 (TGF-β type I receptor)Oncology, Fibrotic Diseases
Kinase Inhibition Syk (Spleen tyrosine kinase)Autoimmune Diseases, Inflammatory Disorders, Oncology

The active patenting of pyrido[2,3-b] google.comgoogle.comoxazine derivatives and their applications in research and development signifies a vibrant and promising area of medicinal chemistry. As our understanding of the biological roles of these compounds deepens, it is likely that the scope of their patented applications will continue to expand.

Future Directions and Research Gaps in Pyrido 2,3 B 1 2 Oxazine Chemistry

Untapped Synthetic Methodologies for Diversification

The structural diversification of the pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine (B8389632) core is paramount for exploring its structure-activity relationships (SAR) in medicinal chemistry and materials science. Current synthetic strategies, while effective, could be significantly expanded by incorporating modern, more efficient, and sustainable methodologies.

Late-Stage C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov For the 7-bromo-1h-pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazin-2-ol scaffold, transition metal-catalyzed C-H activation could enable the direct introduction of alkyl, aryl, or other functional groups onto the pyridine (B92270) ring at positions other than the brominated C7. This would bypass multi-step sequences and provide rapid access to a library of analogues for biological screening. Research should focus on achieving high regioselectivity, a significant challenge in molecules with multiple C-H bonds. nih.gov

Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrosynthesis offer green and mild alternatives to traditional synthetic methods. These techniques could be employed for novel cyclization strategies to form the oxazine ring or for post-synthesis modifications. For instance, photocatalytic methods could facilitate radical-based additions or cross-coupling reactions at various positions on the heterocyclic core under ambient conditions.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis (biocatalysis) offers unparalleled selectivity and operates under environmentally benign aqueous conditions. researchgate.netmdpi.com Future research could explore the use of enzymes, such as oxidoreductases or transferases, to catalyze key steps in the synthesis of pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine precursors or to perform stereoselective transformations on the final scaffold. Chemoenzymatic approaches, which combine the best features of chemical and biological catalysts, could provide novel and efficient routes to chiral, non-racemic derivatives. researchgate.net

MethodologyPotential Application on Pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine ScaffoldKey Research Gap
C-H Functionalization Direct arylation or alkylation of the pyridine ringAchieving high regioselectivity at C4, C5, or C8 positions
Photoredox Catalysis Radical-mediated functionalization; novel cyclization pathwaysSubstrate scope and optimization for the specific heterocyclic system
Biocatalysis Stereoselective synthesis of chiral derivatives; green synthesis of precursorsIdentification and engineering of suitable enzymes

Exploration of Novel Reactivity Patterns

The inherent reactivity of the 7-bromo-1h-pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazin-2-ol core is ripe for exploration. Beyond its utility as a synthetic intermediate, the scaffold's unique electronic and steric properties could give rise to novel chemical transformations.

Cycloaddition Reactions: The pyridine ring within the scaffold can potentially act as a diene or dienophile in cycloaddition reactions, leading to complex polycyclic structures. nih.gov For example, [4+2] cycloadditions (Diels-Alder reactions) could be investigated to build new fused rings onto the pyridine moiety. Similarly, the oxazine portion of the molecule could participate in 1,4-dipolar cycloadditions, a powerful tool for generating diverse heterocyclic systems. nih.gov

Ring-Opening and Rearrangement Reactions: The oxazine ring is susceptible to ring-opening under certain conditions (e.g., acidic, basic, or reductive). mdpi.com A systematic study of these reactions could yield valuable synthetic intermediates, such as functionalized 2-aminopyridines. Furthermore, exploring skeletal rearrangements, such as the Smiles rearrangement, could provide pathways to isomeric structures that are otherwise difficult to access.

Dearomatization Reactions: The selective dearomatization of the pyridine ring is a modern strategy to convert flat, aromatic structures into complex, three-dimensional molecules. nih.govnih.gov Applying iridium-catalyzed asymmetric allylic dearomatization or similar techniques to the pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine system could generate novel chiral building blocks with significant potential in medicinal chemistry. nih.gov

Exploiting the C7-Bromo Substituent: While the bromine atom is a clear handle for traditional cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), its reactivity could be further exploited. For example, it could serve as a site for metal-halogen exchange to generate organometallic intermediates, which could then be trapped with various electrophiles to install a wide range of functional groups.

Development of Advanced Characterization Techniques

As more complex derivatives of the pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine scaffold are synthesized, sophisticated analytical techniques will be required for unambiguous structure elucidation.

Advanced NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR are routine, complex derivatives, especially those with stereocenters or those that exist as tautomeric mixtures, will require advanced 2D NMR techniques (e.g., NOESY, ROESY, HSQC, HMBC). For solid-state analysis, particularly for studying polymorphism in crystalline drug candidates, solid-state NMR (ssNMR) would be an invaluable tool.

High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometry techniques are crucial for confirming molecular formulas and probing fragmentation pathways. preprints.org Techniques like Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC/APCI-MS) can be optimized for the characterization and quantification of pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine derivatives in complex matrices, such as biological fluids. nih.gov Tandem MS (MS/MS) experiments can help elucidate the structures of metabolites or degradation products by analyzing fragmentation patterns. core.ac.uknih.gov

Theoretical Studies Guiding Experimental Design

Computational chemistry offers a powerful, predictive approach to understanding and developing the chemistry of pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine scaffolds, saving significant time and resources in the lab.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity and selectivity of the scaffold. nih.gov For instance, calculations can determine the most likely sites for electrophilic or nucleophilic attack, predict the outcomes of pericyclic reactions, and elucidate reaction mechanisms. This can guide the design of new synthetic routes and help explain unexpected experimental results.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and tested for biological activity, QSAR models can be developed. nih.gov These statistical models correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with activity, allowing for the prediction of the biological potency of virtual, yet-to-be-synthesized compounds. nih.govuran.ua This approach can prioritize the synthesis of the most promising candidates.

Molecular Docking: For derivatives designed as potential therapeutics, molecular docking simulations can predict how they bind to target proteins, such as enzymes or receptors. nih.govmdpi.comnih.govmdpi.com By visualizing the binding mode and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), docking studies can guide the rational design of more potent and selective inhibitors.

Computational MethodApplicationPredictive Power
DFT Predict reaction regioselectivity, elucidate mechanisms, calculate spectroscopic properties.Reactivity of specific atoms, stability of intermediates.
QSAR Correlate chemical structure with biological activity, predict potency of new analogues.Biological activity of virtual compounds.
Molecular Docking Predict binding modes and affinity to biological targets (enzymes, receptors).Identification of key ligand-protein interactions for rational drug design.

Interdisciplinary Research Opportunities with Pyrido[2,3-b]researchgate.netrasayanjournal.co.inoxazine Scaffolds

The unique structural and electronic properties of the pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine core make it an attractive candidate for applications beyond traditional organic synthesis, creating opportunities for collaboration across disciplines.

Materials Science: Fused aromatic heterocycles are often investigated for their electronic and photophysical properties. The pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine scaffold could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. mdpi.com Derivatization could be used to tune properties like the HOMO/LUMO energy gap, fluorescence quantum yield, and solid-state packing. The fluorescent properties of related pyrido[2,3-b]indolizines suggest this is a promising avenue. mdpi.comkuleuven.be

Chemical Biology: Fluorescent small molecules are invaluable tools for visualizing biological processes. Pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine derivatives could be designed as fluorescent probes to image specific organelles, ions, or biomolecules within living cells. Their rigid, planar structure is often conducive to strong fluorescence.

Agrochemistry: Nitrogen-containing heterocycles are a cornerstone of modern agrochemicals. Libraries of pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine derivatives could be screened for potential herbicidal, fungicidal, or insecticidal activity, opening up a new area of application.

Challenges and Opportunities in Scaling Up Synthesis

Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges that must be addressed early in development.

Challenges:

Cost of Goods: The starting materials for many heterocyclic syntheses can be expensive. Research into more economical starting materials and shorter, more efficient routes is crucial.

Process Safety: Reactions involving hazardous reagents (e.g., strong acids/bases, pyrophoric reagents) or energetic intermediates require careful process safety evaluation and may need to be redesigned for large-scale operations.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at an industrial scale. Developing routes that yield products amenable to crystallization or distillation is highly desirable.

Green Chemistry and Sustainability: Traditional multi-step syntheses often generate significant chemical waste. There is a growing need to develop processes that adhere to the principles of green chemistry, such as using safer solvents, reducing the number of steps (atom economy), and minimizing energy consumption. rasayanjournal.co.inmdpi.comnih.gov

Opportunities:

Process Intensification with Flow Chemistry: Continuous flow chemistry offers significant advantages for scale-up, including enhanced heat transfer, improved safety by minimizing the volume of hazardous reactions at any given time, and the potential for automated, multi-step synthesis. This technology could be applied to produce pyrido[2,3-b] researchgate.netrasayanjournal.co.inoxazine derivatives more safely and efficiently.

Catalyst Optimization: Identifying more robust, recyclable, or heterogeneous catalysts for key transformations can significantly improve the sustainability and economics of a synthetic process.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2-ol derivatives?

  • Methodological Answer : Derivatives of this scaffold are typically synthesized via alkylation or substitution reactions using brominated intermediates. For example, analogous compounds like 4-((3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl)benzonitrile were prepared by reacting pyrido-oxazinone precursors with brominated alkylating agents (e.g., 4-(bromomethyl)benzonitrile) in the presence of catalysts like bismuth oxide . Key steps include solvent selection (e.g., DMF), controlled temperature, and purification via recrystallization.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and aromaticity. For instance, pyrido-oxazine derivatives in related studies showed distinct proton signals between δ 3.5–4.5 ppm for oxazine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and bromine isotopic patterns.
  • Melting Point Analysis : Consistency with literature values (e.g., 175–176°C for structurally similar brominated oxazines) helps assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of brominated pyrido-oxazines?

  • Methodological Answer :

  • Catalyst Screening : Bismuth oxide catalysts have been shown to enhance alkylation efficiency, achieving yields >90% in pyrido-oxazine derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while inert atmospheres reduce side reactions.
  • Temperature Control : Reactions conducted at 60–80°C minimize decomposition of thermally sensitive intermediates.

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Purity Verification : Re-crystallize or chromatograph the compound to remove impurities that distort NMR/UV-Vis spectra.
  • Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
  • Literature Benchmarking : Compare data with structurally analogous compounds, such as 8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, which has documented NMR shifts .

Q. What experimental strategies are recommended for designing novel pyrido-oxazine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 7-bromo position to modulate electronic effects. For example, replacing bromine with electron-withdrawing groups (e.g., nitro) may alter binding affinity .
  • Pharmacological Assays : Use MTT assays (e.g., HepG2, Huh-7 cell lines) to evaluate cytotoxicity and NF-κB reporter systems to assess anti-inflammatory potential .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Screening :
  • MTT Assay : Quantify cell viability in cancer models (e.g., HCCLM3 cells) using dose-response curves .
  • NF-κB Inhibition : Measure DNA-binding activity via electrophoretic mobility shift assays (EMSAs) or luciferase reporter systems .
  • Mechanistic Studies : Flow cytometry can assess cell cycle arrest (e.g., G1/S phase blockage) induced by pyrido-oxazine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.